molecular formula C11H21NO5 B8085273 (2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No.: B8085273
M. Wt: 247.29 g/mol
InChI Key: NKQWPQYVVKUEPV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a chiral amino acid derivative It is characterized by the presence of a hydroxyl group at the second carbon and a carbamate-protected amino group at the sixth carbon of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (2R)-2-hydroxyhexanoic acid.

    Protection of the Hydroxyl Group: The hydroxyl group is protected using a suitable protecting group such as tert-butyldimethylsilyl chloride (TBDMS-Cl) under basic conditions.

    Introduction of the Carbamate Group: The protected intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the carbamate group at the sixth position.

    Deprotection: Finally, the protecting groups are removed under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.

    Substitution: Thionyl chloride (SOCl2), dimethylformamide (DMF), room temperature.

Major Products

    Oxidation: (2R)-2-oxo-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid.

    Reduction: (2R)-2-hydroxy-6-aminohexanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl and carbamate groups play crucial roles in binding to these targets, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: The enantiomer of the compound with similar properties but different biological activity.

    (2R)-2-hydroxy-6-aminohexanoic acid: Lacks the carbamate protection, leading to different reactivity and applications.

    (2R)-2-oxo-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: An oxidized derivative with distinct chemical properties.

Uniqueness

(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-7-5-4-6-8(13)9(14)15/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQWPQYVVKUEPV-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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